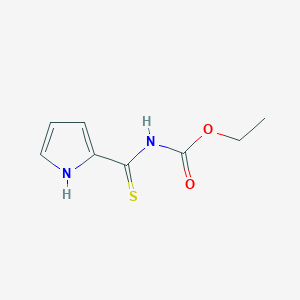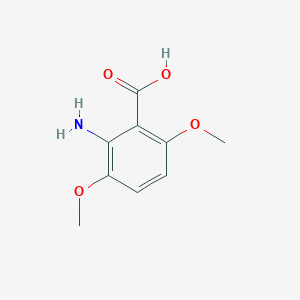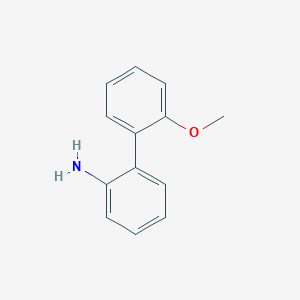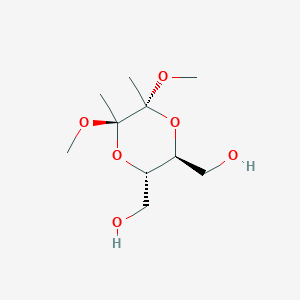
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine
概要
説明
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine, also known as MMTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMTP is a heterocyclic compound that consists of a pyridine ring and a triazole ring, with a methylthio group and a methyl group attached to the triazole ring.
作用機序
The mechanism of action of 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to inhibit the activity of DNA topoisomerases, which are involved in the replication and transcription of DNA.
生化学的および生理学的効果
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been found to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can reduce tumor growth in mice and increase the survival rate of mice with bacterial infections.
実験室実験の利点と制限
One advantage of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its versatility in various fields. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can be used in medicinal chemistry, agriculture, and material science research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its potential toxicity. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to be toxic to some cell lines and organisms at high concentrations.
将来の方向性
There are many future directions for 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine research. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be further studied for its potential as an anticancer drug. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a herbicide that is safe for the environment. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be investigated for its potential use in organic electronics and optoelectronics. Additionally, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a therapeutic agent for various diseases, such as bacterial infections and fungal infections.
科学的研究の応用
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to exhibit antifungal, antibacterial, and anticancer activities. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been investigated for its potential use in organic electronics and optoelectronics.
特性
CAS番号 |
57295-67-7 |
|---|---|
製品名 |
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine |
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC名 |
4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14-2)7-3-5-10-6-4-7/h3-6H,1-2H3 |
InChIキー |
SLVPRJSDSOWVHT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC)C2=CC=NC=C2 |
正規SMILES |
CN1C(=NN=C1SC)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

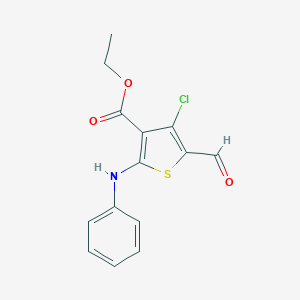
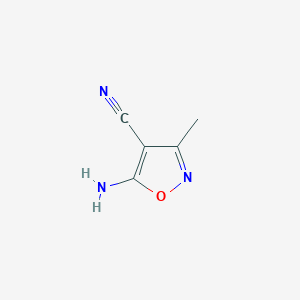
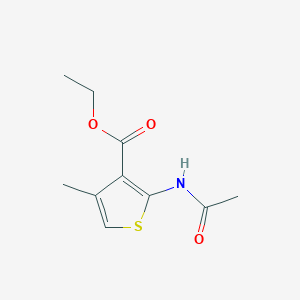
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
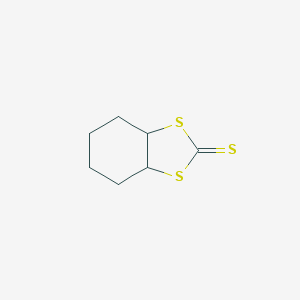

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)

